molecular formula C16H15ClN4O B11487060 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethylbenzohydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethylbenzohydrazide

Cat. No.: B11487060
M. Wt: 314.77 g/mol
InChI Key: VGBUWHJOIMIBQR-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide is a chemical compound with a complex structure, featuring a pyridine ring substituted with chlorine, cyano, and methyl groups, and a benzohydrazide moiety

Preparation Methods

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions, such as the one used in its synthesis, are common. The chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide can be compared with similar compounds such as:

    2,6-dichloro-4-methylnicotinonitrile: A precursor in its synthesis.

    Malononitrile dimer: Another precursor used in the synthesis.

    Other benzohydrazides: Compounds with similar structures but different substituents, leading to varied properties and applications. The uniqueness of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethylbenzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethylbenzohydrazide

InChI

InChI=1S/C16H15ClN4O/c1-10-4-6-12(7-5-10)16(22)20-21(3)14-8-11(2)13(9-18)15(17)19-14/h4-8H,1-3H3,(H,20,22)

InChI Key

VGBUWHJOIMIBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(C)C2=NC(=C(C(=C2)C)C#N)Cl

Origin of Product

United States

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